N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- A benzo[d][1,3]dioxole moiety.
- An indoline unit .
- A piperazine group linked through an oxalamide functional group .
The molecular formula is C20H25N3O4 with a molecular weight of approximately 365.4 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions, employing various reagents such as oxidizing agents and controlled reaction conditions to ensure yield and purity. The synthetic pathway contributes to the compound's biological properties by allowing for structural modifications that enhance efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant antitumor activity against various cancer cell lines. In a study involving thiourea derivatives with benzo[d][1,3]dioxole moieties, compounds showed IC50 values lower than standard drugs like doxorubicin, indicating potent cytotoxic effects .
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 | |
MCF7 | 4.52 | 4.56 |
These findings suggest that the structural components of this compound may similarly contribute to anticancer activity.
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- EGFR inhibition : Similar compounds have shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis induction : Studies indicate that certain derivatives trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Case Studies
A notable study involved the evaluation of various derivatives based on the benzo[d][1,3]dioxole structure against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected both cytotoxicity and selectivity towards cancer cells over normal cells .
In Vivo Studies
While most current data focuses on in vitro results, future research should explore in vivo efficacy and safety profiles to validate these findings further.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-28-9-11-30(12-10-28)21(17-3-5-20-18(13-17)7-8-29(20)2)15-26-24(31)25(32)27-19-4-6-22-23(14-19)34-16-33-22/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLFNBKHGKVXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.